molecular formula C49H68N10O10 B12629331 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine CAS No. 918544-47-5

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine

Cat. No.: B12629331
CAS No.: 918544-47-5
M. Wt: 957.1 g/mol
InChI Key: YSVJONDWYLRMIU-VMTJQXTBSA-N
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Preparation Methods

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves multiple steps, starting from the individual amino acids. The synthetic route typically includes the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

    Coupling Reactions: The amino acids are sequentially coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents.

    Deprotection: The protecting groups are removed to yield the final peptide.

Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

    Substitution: Nucleophilic substitution reactions can occur at specific sites, depending on the presence of reactive groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines) .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine can be compared with other similar peptide compounds, such as:

The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine lies in its specific amino acid sequence and the resulting biological activities .

Properties

CAS No.

918544-47-5

Molecular Formula

C49H68N10O10

Molecular Weight

957.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H68N10O10/c1-5-29(4)41(58-43(63)36(25-31-15-19-33(60)20-16-31)54-45(65)40(28(2)3)57-42(62)35(50)13-9-23-53-49(51)52)46(66)55-37(26-32-17-21-34(61)22-18-32)47(67)59-24-10-14-39(59)44(64)56-38(48(68)69)27-30-11-7-6-8-12-30/h6-8,11-12,15-22,28-29,35-41,60-61H,5,9-10,13-14,23-27,50H2,1-4H3,(H,54,65)(H,55,66)(H,56,64)(H,57,62)(H,58,63)(H,68,69)(H4,51,52,53)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

YSVJONDWYLRMIU-VMTJQXTBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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